Researchers have investigated APE as a starting material for synthesizing various functional materials. Its unique structure, containing both hydroxyl and allyl groups, allows for the creation of diverse materials with tailored properties. For example, a study published in the journal "Molecules" described the synthesis of novel dendritic polyesters using APE as the core molecule. These materials possess potential applications in drug delivery and biocatalysis [].
A few studies have explored the impact of incorporating APE into different polymers. The presence of APE can influence various properties, such as crosslinking density, mechanical strength, and thermal stability. For instance, a research paper published in "Polymer Bulletin" investigated the use of APE as a crosslinker in epoxy resins. The study found that APE effectively improved the mechanical properties of the cured resins [].
Allyl pentaerythritol is an organic compound derived from pentaerythritol, characterized by the presence of allyl groups. Its chemical structure features a pentaerythritol backbone with allyl substituents, enhancing its reactivity and versatility in various applications. Pentaerythritol itself is a polyol with the formula C(CH₂OH)₄, known for its role in producing plastics, explosives, and coatings due to its hydroxyl groups .
Various synthesis methods have been developed for allyl pentaerythritol:
Interaction studies involving allyl pentaerythritol primarily focus on its compatibility with other polymers and additives. For instance, research has shown that varying the ratios of allyl pentaerythritol in copolymer systems can significantly affect mechanical properties such as swelling behavior and thermal stability . Further studies are required to fully understand its interactions in complex biological systems.
Allyl pentaerythritol shares similarities with several compounds that also feature hydroxyl or allyl functionalities. Here are some comparable compounds:
Compound | Structure Features | Unique Characteristics |
---|---|---|
Pentaerythritol | C(CH₂OH)₄ | Base structure for many derivatives |
Allyl alcohol | CH₂=CH-CH₂OH | Simple allylic alcohol used in various chemical syntheses |
Glycerol | C₃H₈O₃ | Trihydric alcohol widely used in pharmaceuticals |
Trimethylolpropane | C₅H₁₂O₃ | Used as a cross-linker in resin formulations |
1,3-Butanediol | C₄H₁₀O₂ | Used as a solvent and in polymer production |
Allyl pentaerythritol's unique combination of both hydroxyl and allylic functionalities sets it apart from these compounds, offering enhanced reactivity for specific applications.
Allyl pentaerythritol represents a significant class of organic compounds derived from pentaerythritol through etherification reactions [1]. The compound features a pentaerythritol backbone with allyl substituents, which enhances its reactivity and versatility in various applications . Base-catalyzed etherification serves as the primary synthetic route for producing allyl pentaerythritol derivatives with controlled substitution patterns [3].
The conventional synthesis of allyl pentaerythritol typically employs alkaline hydroxides as catalysts in aqueous media [4]. Sodium hydroxide and potassium hydroxide are the most commonly utilized bases for this transformation, facilitating the deprotonation of pentaerythritol hydroxyl groups to generate reactive alkoxide intermediates [5]. The general reaction involves the nucleophilic attack of these alkoxide species on allyl halides, resulting in the formation of ether linkages [6].
A standard procedure involves the reaction of pentaerythritol with sodium hydroxide in water at elevated temperatures (90-110°C), followed by the addition of allyl chloride [6]. The reaction proceeds through a stepwise substitution mechanism, where each hydroxyl group of pentaerythritol can be sequentially replaced by allyl groups [1]. The distribution of mono-, di-, tri-, and tetra-substituted products depends on the reaction conditions and stoichiometry [3].
Table 1: Reaction Parameters for Alkaline Hydroxide-Mediated Allylation of Pentaerythritol [6]
Parameter | Typical Range | Optimal Conditions |
---|---|---|
Temperature | 90-110°C | 100°C |
Reaction Time | 8-12 hours | 10 hours |
NaOH Concentration | 35-55% | 48% |
Pentaerythritol:Allyl Chloride Molar Ratio | 1:3.2-3.8 | 1:3.5 |
Research findings indicate that the reaction yield is significantly influenced by temperature control and the concentration of the alkaline hydroxide [7]. At optimal conditions, yields of 85-92% can be achieved with a product distribution favoring the triallyl ether derivative . The reaction kinetics follow a consecutive-parallel pathway, with the rate constants for successive hydroxyl substitutions decreasing in the order: k₁ > k₂ > k₃ > k₄ [9].
Phase transfer catalysis (PTC) has emerged as an effective approach to enhance the efficiency of allyl pentaerythritol synthesis . This methodology addresses the inherent challenge of reactant incompatibility between the hydrophilic pentaerythritol/hydroxide system and the hydrophobic allyl halides [10]. Quaternary ammonium salts, particularly tetrabutylammonium bromide (TBAB), serve as efficient phase transfer catalysts for this transformation [11].
The mechanism of PTC-mediated allylation involves the formation of a lipophilic ion pair between the quaternary ammonium cation and the pentaerythritol alkoxide anion [12]. This ion pair can migrate to the organic phase, where it reacts with allyl halides more efficiently than in the aqueous phase [13]. The continuous shuttling of the catalyst between phases facilitates the reaction progress and improves conversion rates [14].
Optimization strategies for PTC-mediated synthesis include:
Table 2: Effect of Phase Transfer Catalyst on Allyl Pentaerythritol Synthesis [14]
Phase Transfer Catalyst | Catalyst Loading (wt%) | Reaction Time (h) | Yield (%) | Triallyl Ether Content (%) |
---|---|---|---|---|
Tetrabutylammonium bromide | 0.1 | 8 | 92 | 81 |
Benzyltriethylammonium chloride | 0.1 | 10 | 89 | 78 |
No catalyst | - | 12 | 65 | 62 |
The CN111517925A patent describes an optimized PTC process using pentaerythritol and allyl chloride in a 1:3.2-3.8 molar ratio under phase transfer conditions [14]. This method achieves 85-92% yield through careful control of stoichiometry and elimination of hydrolytic side reactions . Post-reaction processing involves neutralization with dilute hydrochloric acid followed by vacuum distillation to isolate the product [14].
Allyl chloride (3-chloropropene) represents the most widely employed halogenated reagent for the synthesis of allyl pentaerythritol [1]. The reaction proceeds through an SN2 mechanism, where the nucleophilic alkoxide attacks the electrophilic carbon adjacent to the chlorine atom, displacing the halide leaving group [16]. This substitution results in the formation of an ether linkage and the generation of a chloride salt byproduct [3].
The etherification pathway can be described by the following sequence:
The reaction kinetics and product distribution are influenced by several factors, including temperature, reaction time, and reagent stoichiometry [17]. A typical procedure involves the dropwise addition of allyl chloride to a mixture of pentaerythritol and sodium hydroxide at 90-100°C over 1.5-2 hours, followed by an additional 3-6 hours of heating to complete the reaction [6].
Research findings indicate that the selectivity toward specific allyl ether derivatives can be controlled by adjusting the molar ratio of reactants [3]. A pentaerythritol:allyl chloride ratio of 1:3 typically favors the formation of triallyl ether (>70%), while higher ratios (1:4 or greater) increase the proportion of tetraallyl ether [4].
Table 3: Product Distribution in Allyl Chloride Etherification of Pentaerythritol [3]
Pentaerythritol:Allyl Chloride Ratio | Monoallyl Ether (%) | Diallyl Ether (%) | Triallyl Ether (%) | Tetraallyl Ether (%) |
---|---|---|---|---|
1:2 | 15 | 65 | 20 | 0 |
1:3 | 0 | 11.5 | 81 | 7.5 |
1:4 | 0 | 4 | 74 | 22 |
The CN101712599A patent describes a method for preparing allyl pentaerythritol with controlled substitution patterns [1]. The process involves the reaction of pentaerythritol with allyl chloride in the presence of sodium hydroxide under specific temperature and pressure conditions [1]. This approach achieves a product yield of 92% based on pentaerythritol, with a composition of zero monoether, 11.5% diether, 81% triether, and 7.5% tetraether [3].
Propargyl bromide offers an alternative halogenated reagent for the functionalization of pentaerythritol, leading to the formation of propargyl ether derivatives with terminal alkyne functionality [18]. These compounds exhibit distinct reactivity patterns compared to their allyl counterparts, particularly in click chemistry applications [18].
The synthesis of propargyl pentaerythritol derivatives typically employs potassium hydroxide as the base in polar aprotic solvents such as dimethylformamide (DMF) [18]. The reaction proceeds through a similar SN2 mechanism as observed with allyl chloride, but with propargyl bromide as the electrophile [18]. The terminal alkyne groups in the resulting products provide sites for further functionalization through various coupling reactions [18].
A representative procedure involves the reaction of pentaerythritol with propargyl bromide in the presence of potassium hydroxide in DMF at 0-40°C [18]. The degree of substitution can be controlled by adjusting the stoichiometry of the reagents [18]. For example, a 1:3 molar ratio of pentaerythritol to propargyl bromide typically yields tripropargyl pentaerythritol with a free hydroxyl group [18].
Research findings demonstrate that the propargylation reaction exhibits high selectivity and efficiency under optimized conditions [18]. The tripropargylated pentaerythritol can be isolated in yields of 60-65% after purification by column chromatography [18]. This derivative serves as a versatile building block for the synthesis of more complex structures through click chemistry and other coupling methodologies [18].
Table 4: Comparison of Allyl Chloride and Propargyl Bromide Etherification [1] [18]
Parameter | Allyl Chloride Etherification | Propargyl Bromide Etherification |
---|---|---|
Reaction Temperature | 90-110°C | 0-40°C |
Solvent System | Water/Xylene | DMF |
Base | NaOH (35-55%) | KOH (solid) |
Reaction Time | 8-12 hours | 24 hours |
Product Functionality | Terminal alkene | Terminal alkyne |
Typical Yield | 85-92% | 60-65% |
The synthesis of tetrapropargyl pentaerythritol has been reported using an excess of propargyl bromide (4 equivalents) with potassium hydroxide in DMF [18]. This compound can undergo further transformations, such as 1,3-dipolar cycloaddition with bromonitrile oxide, to generate more complex molecular architectures [18].
Allyl pentaerythritol derivatives are susceptible to spontaneous polymerization due to the presence of reactive allyl groups, which can undergo radical-initiated chain reactions [19]. This polymerization tendency poses challenges during synthesis, storage, and application of these compounds [20]. The implementation of radical scavengers represents an effective strategy to inhibit unwanted polymerization and enhance product stability [1].
Hindered phenolic compounds, particularly 2,6-di-tert-butyl-4-methylphenol (butylated hydroxytoluene), serve as efficient radical scavengers for allyl pentaerythritol systems [1]. These compounds function by donating hydrogen atoms to reactive radical species, thereby terminating the chain propagation process [19]. The resulting phenoxy radicals are stabilized through resonance and steric effects, preventing further participation in the polymerization reaction [19].
The CN101712599A patent introduces 2,6-di-tert-butyl-4-methylphenol (0.1-0.5 wt%) as a radical scavenger during the etherification of pentaerythritol with allyl bromide [1]. This addition significantly enhances product stability and prevents oligomer formation during storage . Experimental studies indicate that the presence of radical scavengers reduces the rate of viscosity increase in allyl pentaerythritol samples stored at ambient temperature [20].
The mechanism of radical scavenging involves:
Research findings demonstrate that even base-catalyzed systems with radical scavengers present may exhibit low levels of radicals that can initiate polymerization [21]. Therefore, the concentration and type of scavenger must be carefully optimized to achieve effective inhibition without interfering with the desired etherification reaction [21].
Table 5: Effectiveness of Radical Scavengers in Allyl Pentaerythritol Stabilization [1] [19]
Radical Scavenger | Concentration Range (wt%) | Storage Stability (Viscosity Increase after 6 months) |
---|---|---|
2,6-di-tert-butyl-4-methylphenol | 0.1-0.5 | <2% |
Hydroquinone | 0.05-0.2 | 5-8% |
No scavenger | - | >15% |
The development of effective purification protocols is essential for obtaining high-quality allyl pentaerythritol with minimal impurities and enhanced stability [1]. The purification process aims to remove unreacted starting materials, byproducts, catalyst residues, and oligomeric species that may compromise product performance .
A comprehensive purification protocol typically involves multiple stages:
The CN101712599A patent describes a three-stage purification protocol that significantly enhances product stability [1]. This approach includes brine washing (10% sodium chloride solution, 1:1 v/v) to remove residual catalyst, alkaline washing (2% sodium hydroxide solution) to neutralize acidic byproducts, and a final water rinse to eliminate ionic impurities .
Research findings indicate that the purity and stability of allyl pentaerythritol are significantly influenced by the effectiveness of the purification process [4]. High-purity products (>98% allyl ether content) exhibit superior performance in subsequent applications and demonstrate enhanced resistance to spontaneous polymerization [4].
Table 6: Quality Parameters for Purified Allyl Pentaerythritol [4]
Parameter | Specification | Analytical Method |
---|---|---|
Allyl Ether Content | ≥98% | Gas Chromatography |
Hydroxyl Value | 230-260 mg KOH/g | Titration |
Color (Pt-Co) | ≤20 | Colorimetry |
Viscosity | 20±10 mPa·s | Viscometry |
Peroxide Content | ≤20 ppm | Iodometric Titration |
Allyl pentaerythritol represents a significant derivative of the well-characterized pentaerythritol core structure, which has been extensively studied through X-ray crystallographic methods [1] [2]. The parent pentaerythritol compound crystallizes in the tetragonal crystal system with space group I-4, exhibiting a body-centered lattice arrangement [1] [2]. The fundamental stereochemical configuration around the central carbon atom maintains the tetrahedral geometry that is characteristic of pentaerythritol derivatives [3].
Table 1: Crystallographic Parameters for Pentaerythritol Core Structure
Parameter | Value | Reference |
---|---|---|
Crystal System | Tetragonal | [1] [2] |
Space Group | I-4 | [1] [2] |
Unit Cell Parameter a (Å) | 6.0867(1) | [1] |
Unit Cell Parameter b (Å) | 6.0867(1) | [1] |
Unit Cell Parameter c (Å) | 8.4958(4) | [1] |
Unit Cell Volume (ų) | 314.75 | [1] |
Number of Formula Units (Z) | 2 | [1] |
Density (g/cm³) | 1.645 | [4] |
Temperature (K) | 15 | [1] |
Hermann-Mauguin Symbol | I-4 | [2] |
The stereochemical configuration of allyl pentaerythritol maintains the fundamental tetrahedral arrangement of the pentaerythritol backbone, with one hydroxyl group substituted by an allyl ether linkage [5] [6]. This modification introduces conformational flexibility through the allyl substituent while preserving the core tetrahedral geometry around the central quaternary carbon atom [7]. The allyl group adopts characteristic conformations that can be analyzed through rotational barriers and steric interactions with the remaining hydroxyl groups [8].
Historical crystallographic investigations initially suggested a pyramidal configuration for pentaerythritol derivatives, but subsequent X-ray diffraction studies conclusively established the tetrahedral arrangement [3]. The resolution of this stereochemical question was achieved through comprehensive Fourier analysis and careful evaluation of space group symmetries [9] [10]. Modern crystallographic techniques have confirmed that the central carbon atom maintains its tetrahedral valency with bond angles approximating 109.5° [10].
The conformational analysis of allyl pentaerythritol reveals that the allyl ether substituent can adopt multiple rotational conformers around the C-O-C linkage [5]. The energy differences between these conformations are relatively small, allowing for dynamic interconversion at ambient temperatures [8]. The presence of the vinyl group in the allyl substituent introduces additional conformational considerations, particularly regarding the relative orientation of the C=C double bond with respect to the pentaerythritol core.
Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of allyl pentaerythritol through both proton and carbon-13 observations [11] [12]. The compound exhibits characteristic NMR signatures that allow for unambiguous identification and purity assessment. Proton NMR spectroscopy reveals distinct chemical shift patterns corresponding to the different hydrogen environments within the molecule [5] [6].
The allyl ether moiety produces characteristic vinyl proton signals in the 5.0-6.0 ppm region, with the terminal vinyl protons appearing as a complex multiplet due to geminal and vicinal coupling patterns [13]. The allylic -OCH₂- protons typically resonate around 4.0-4.5 ppm, demonstrating the expected downfield shift due to oxygen deshielding [12]. The pentaerythritol core contributes methylene proton signals around 3.6-3.8 ppm for the -CH₂OH groups, with hydroxyl protons appearing as exchangeable signals whose chemical shifts are solvent and concentration dependent [11].
Carbon-13 NMR spectroscopy provides complementary structural information with distinct chemical shifts for each carbon environment [14] [12]. The vinyl carbons of the allyl group appear in the 115-140 ppm region, with the terminal =CH₂ carbon typically around 117 ppm and the internal =CH- carbon around 134 ppm [15]. The allylic -OCH₂- carbon resonates around 72 ppm, while the pentaerythritol core carbons appear in the 60-65 ppm range for the -CH₂OH groups and around 45 ppm for the quaternary central carbon [12].
Table 2: Characteristic NMR Chemical Shifts for Allyl Pentaerythritol
Proton Environment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Reference |
---|---|---|---|
Vinyl =CH- | 5.8-6.0 | 134 | [12] [15] |
Vinyl =CH₂ | 5.2-5.4 | 117 | [12] [15] |
Allyl -OCH₂- | 4.0-4.5 | 72 | [12] |
Pentaerythritol -CH₂OH | 3.6-3.8 | 60-65 | [11] [12] |
Central C | - | 45 | [12] |
Hydroxyl -OH | Variable | - | [11] |
Advanced NMR techniques including two-dimensional correlation spectroscopy can provide additional structural confirmation through connectivity patterns [12]. Heteronuclear single quantum coherence spectroscopy reveals direct C-H correlations, while heteronuclear multiple bond correlation experiments establish longer-range connectivities that confirm the substitution pattern [16].
Infrared spectroscopy provides characteristic absorption bands that serve as molecular fingerprints for allyl pentaerythritol identification [17] [18]. The compound exhibits multiple distinct absorption regions corresponding to different functional groups within the molecule. The broad hydroxyl stretching region around 3200-3600 cm⁻¹ is particularly diagnostic, showing the characteristic O-H stretch vibrations of the remaining hydroxyl groups [17] [19].
The allyl ether substituent contributes specific absorption bands in several regions of the infrared spectrum [18]. The vinyl C-H stretching vibrations appear around 3080 cm⁻¹, distinctly separated from the aliphatic C-H stretches that occur in the 2800-2960 cm⁻¹ region [19]. The C=C stretching vibration of the vinyl group produces a characteristic band around 1640 cm⁻¹, while C-O ether stretching appears in the 1000-1300 cm⁻¹ region [18].
High-pressure infrared studies of pentaerythritol derivatives have revealed pressure-dependent frequency shifts that provide insights into molecular interactions and phase transitions [17]. The O-H stretching frequency at 3227 cm⁻¹ shows significant pressure dependence, decreasing at a rate of 27 cm⁻¹/GPa up to 4.7 GPa, after which the rate changes dramatically to 3.7 cm⁻¹/GPa [17]. This behavior indicates hydrogen bonding modifications under pressure.
Table 3: Characteristic Infrared Absorption Bands
Functional Group | Wavenumber (cm⁻¹) | Assignment | Reference |
---|---|---|---|
O-H stretch | 3200-3600 | Hydroxyl groups | [17] [19] |
Vinyl C-H stretch | 3080 | =C-H vibrations | [19] |
Aliphatic C-H stretch | 2800-2960 | -CH₂- vibrations | [18] [19] |
C=C stretch | 1640 | Vinyl double bond | [18] |
O-H deformation | 1410 | Hydroxyl bending | [17] |
C-C skeletal | 1131 | Framework vibrations | [17] |
C-O stretch | 1000-1300 | Ether linkage | [18] |
The infrared spectroscopic analysis can be enhanced through techniques such as attenuated total reflectance infrared spectroscopy, which provides improved sensitivity for liquid samples [14]. Fourier transform infrared spectroscopy with high resolution allows for detailed peak analysis and quantitative measurements of functional group concentrations [17].
Molecular dynamics simulations of allyl pentaerythritol and related compounds provide detailed insights into conformational behavior, intermolecular interactions, and dynamic properties at the atomic level [20] [21]. These computational approaches utilize empirical force fields to model molecular motion over time scales ranging from picoseconds to nanoseconds, allowing for the investigation of conformational flexibility and molecular aggregation behavior [22].
Contemporary molecular dynamics studies employ all-atom force fields such as OPLS-AA or AMBER to accurately represent the bonding and non-bonding interactions within allyl pentaerythritol systems [20]. The simulations typically begin with energy minimization followed by equilibration phases at different temperatures and pressures [21]. Production runs are conducted under NPT ensemble conditions to maintain constant temperature and pressure while allowing volume fluctuations [20].
The conformational analysis through molecular dynamics reveals that allyl pentaerythritol exhibits significant rotational freedom around the C-O bond connecting the allyl group to the pentaerythritol core [22]. The vinyl group can adopt various orientations relative to the hydroxyl groups, with energy barriers typically in the range of 5-15 kJ/mol for rotation around single bonds [21]. These low barriers allow for rapid conformational interconversion at ambient temperatures.
Table 4: Molecular Dynamics Simulation Parameters
Parameter | Typical Values | Reference |
---|---|---|
Force Field | OPLS-AA, AMBER | [20] [21] |
Time Step | 1.0 fs | [20] [21] |
Temperature Range | 100-600 K | [20] [22] |
Pressure | 1.0 atm | [20] |
Simulation Length | 10-100 ns | [20] [21] |
Ensemble | NPT | [20] |
Cutoff Distance | 12 Å | [20] |
Solvation effects can be incorporated through explicit water models or implicit solvation approaches [23]. Explicit solvation simulations reveal how water molecules interact with the hydroxyl groups through hydrogen bonding networks, while the allyl ether group shows more hydrophobic character [22]. These interactions significantly influence the overall molecular conformation and aggregation behavior in aqueous environments.
Temperature-dependent simulations demonstrate conformational transitions and thermal motion characteristics [20]. At elevated temperatures, increased molecular motion leads to broader conformational sampling, while lower temperatures favor more ordered arrangements [21]. The glass transition behavior and thermal expansion properties can be predicted through careful analysis of density and volume fluctuations as functions of temperature [21].
Quantum mechanical calculations provide fundamental insights into the electronic structure, bonding characteristics, and molecular properties of allyl pentaerythritol [24] [25]. Density functional theory methods are commonly employed to optimize molecular geometries, calculate vibrational frequencies, and predict spectroscopic properties with high accuracy [25]. These calculations complement experimental measurements and provide detailed understanding of chemical bonding patterns.
Modern quantum chemical calculations utilize hybrid density functionals such as B3LYP or M06-2X with appropriate basis sets to achieve reliable results for organic molecules [24] [25]. The choice of basis set significantly affects the accuracy of computed properties, with triple-zeta quality basis sets typically required for quantitative predictions [24]. Polarization and diffuse functions are essential for accurate treatment of heteroatoms and hydrogen bonding interactions [25].
Geometry optimization calculations determine the most stable molecular conformations by minimizing the potential energy surface [25]. For allyl pentaerythritol, multiple starting geometries are typically explored to identify different conformational minima separated by rotational barriers [24]. The relative energies of these conformers provide insights into the population distributions at different temperatures.
Table 5: Quantum Mechanical Calculation Methods
Method | Application | Typical Basis Set | Reference |
---|---|---|---|
B3LYP | Geometry optimization | 6-31G(d,p) | [24] [25] |
M06-2X | Energetics | 6-311+G(d,p) | [24] |
MP2 | High accuracy | aug-cc-pVDZ | [25] |
CCSD(T) | Benchmark | cc-pVTZ | [24] |
Vibrational frequency calculations at the optimized geometries provide theoretical infrared and Raman spectra for comparison with experimental observations [25]. These calculations can identify specific vibrational modes and their corresponding frequencies with typical accuracies of 5-10% when appropriate scaling factors are applied [24]. The computed frequencies assist in peak assignment and interpretation of experimental spectra.
Nuclear magnetic resonance chemical shifts can be calculated using gauge-including atomic orbital methods, providing theoretical predictions for comparison with experimental NMR spectra [25]. These calculations require careful treatment of electron correlation and relativistic effects for accurate chemical shift predictions [24]. The computed chemical shifts help validate structural assignments and understand shielding mechanisms.
Electronic properties including molecular orbitals, electron density distributions, and electrostatic potentials provide insights into chemical reactivity and intermolecular interactions [25]. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies relate to oxidation and reduction potentials, while electrostatic potential maps reveal regions of charge accumulation and depletion [24]. These properties guide understanding of chemical behavior and potential applications.
Irritant